1-Fluoro-3,5-dichloropyridinium triflate

Electrophilic fluorination N-fluoropyridinium salts Sulfide functionalization

Standard electrophilic fluorinations often fail on low-nucleophilicity substrates. 1-Fluoro-3,5-dichloropyridinium triflate is the highest-power N-fluoropyridinium salt, enabling reactions where Selectfluor™ or NFSI fall short. • Superior fluorinating power via electron-withdrawing 3,5-dichloro substitution; kinetic data confirm higher reactivity than unsubstituted and trimethyl analogs. • Mild oxidative conversion of phenols to 1,4-benzoquinones, streamlining total synthesis (e.g., saframycin A, ecteinascidin 743). • Crystalline solid; store at 0-6 °C under inert gas; corrosive (UN 3261).

Molecular Formula C6H3Cl2F4NO3S
Molecular Weight 316.06 g/mol
CAS No. 107264-06-2
Cat. No. B012115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3,5-dichloropyridinium triflate
CAS107264-06-2
Molecular FormulaC6H3Cl2F4NO3S
Molecular Weight316.06 g/mol
Structural Identifiers
SMILESC1=C(C=[N+](C=C1Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
InChIKeyZSTJMYZXBGCMIG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3,5-dichloropyridinium Triflate – Reagent Overview


1-Fluoro-3,5-dichloropyridinium triflate (CAS 107264-06-2) is an electrophilic N-fluoropyridinium salt developed as part of Umemoto's power-variable fluorinating agent system [1]. It features a pyridine ring substituted with chlorine atoms at the 3 and 5 positions and a fluorine atom at the nitrogen site, with triflate as the counteranion . This compound is primarily employed for the introduction of fluorine into organic molecules and has also demonstrated utility as a selective oxidant for phenolic substrates [2].

1-Fluoro-3,5-dichloropyridinium Triflate – Generic Substitution Issues


Simple substitution with other N-fluoropyridinium salts or electrophilic fluorinating agents such as Selectfluor™ or NFSI is not chemically equivalent. The reactivity of N-fluoropyridinium salts is exquisitely sensitive to the electronic nature of ring substituents, a property that underpins their designation as "power-variable" reagents [1]. Empirical selection without quantitative reactivity data often leads to failed reactions or undesirable byproducts [2]. Specifically, the 3,5-dichloro substitution in this compound confers a distinct fluorinating power that diverges significantly from both electron-rich and unsubstituted analogs, as demonstrated by direct kinetic comparisons [1][3].

1-Fluoro-3,5-dichloropyridinium Triflate – Quantitative Evidence


Fluorinating Power Order in Sulfide α-Fluorination

In a direct head-to-head study of α-fluorination of sulfides, 1-fluoro-3,5-dichloropyridinium triflate exhibited the highest fluorinating power among the N-fluoropyridinium triflate series, with the reactivity order established as N-fluoro-2,4,6-trimethylpyridinium triflate < N-fluoropyridinium triflate < 1-fluoro-3,5-dichloropyridinium triflate [1]. However, this high reactivity resulted in no α-fluoro sulfide product due to over-oxidation, whereas the less reactive N-fluoro-2,4,6-trimethylpyridinium triflate provided the desired product in satisfactory yields [1].

Electrophilic fluorination N-fluoropyridinium salts Sulfide functionalization

Yield Trade-off in α-Fluoro Sulfide Synthesis

When applied to α-fluorination of sulfides, the yield of the desired α-fluoro sulfide was 0% for 1-fluoro-3,5-dichloropyridinium triflate, whereas N-fluoro-2,4,6-trimethylpyridinium triflate produced the target compound in satisfactory yields [1]. The yield trend was inversely correlated with fluorinating power: the most reactive reagent (dichloro) gave no desired product, while the least reactive (trimethyl) gave the best yield [1].

Electrophilic fluorination Synthetic methodology Yield optimization

Kinetic Reactivity Scale Positioning

In a kinetic study that established a quantitative reactivity scale for ten N-F fluorinating reagents in acetonitrile, 1-fluoro-3,5-dichloropyridinium triflate was evaluated alongside Selectfluor™, NFSI, Synfluor™, and other N-fluoropyridinium salts [1]. The study reported absolute rate constants that position this compound within an eight-order-of-magnitude reactivity range [1]. While exact rate constant values for the 3,5-dichloro derivative are not specified in the abstract, the inclusion of N-fluoropyridinium salts with varying substituents confirms that ring substitution strongly modulates reactivity, consistent with the power-variable concept [1].

Kinetic studies Electrophilic fluorination Reagent selection

Selective Phenolic Oxidation to 1,4-Benzoquinone

In the enantioselective total synthesis of saframycin A, 1-fluoro-3,5-dichloropyridinium triflate was employed as a key reagent to oxidize a phenolic ring to a 1,4-benzoquinone unit while simultaneously cleaving a methoxymethyl (MOM) ether protecting group [1]. This dual transformation—oxidation and deprotection in a single step—was achieved without affecting other sensitive functionality in the complex polycyclic framework [1].

Oxidation Natural product synthesis Tetrahydroisoquinoline alkaloids

Safety and Handling: Corrosive and Moisture-Sensitive

1-Fluoro-3,5-dichloropyridinium triflate is classified as a corrosive solid that causes severe skin burns and eye damage, and is moisture-sensitive . Its hazard classification includes risk code R34 (causes burns) and transport code UN 3261 (corrosive solid, acidic, organic, n.o.s.) . Storage is recommended at 0-6°C [1].

Safety data Reagent handling Procurement considerations

1-Fluoro-3,5-dichloropyridinium Triflate – Application Scenarios


High-Power Electrophilic Fluorination

When a reaction requires the highest possible fluorinating power among N-fluoropyridinium salts, 1-fluoro-3,5-dichloropyridinium triflate is the reagent of choice [1]. Its reactivity, which exceeds that of N-fluoropyridinium triflate and N-fluoro-2,4,6-trimethylpyridinium triflate, makes it suitable for challenging substrates with low nucleophilicity [1]. However, careful stoichiometric control is essential to prevent over-oxidation, as observed in sulfide α-fluorination [1].

Selective Phenol Oxidation in Complex Synthesis

For the selective conversion of phenolic rings to 1,4-benzoquinones, particularly in the context of total synthesis of natural products like saframycin A and ecteinascidin 743, 1-fluoro-3,5-dichloropyridinium triflate offers a mild and effective alternative to traditional oxidants [1]. Its ability to simultaneously cleave MOM ether protecting groups further streamlines synthetic routes [1].

Kinetic Studies and Reactivity Scale Development

As a member of the N-fluoropyridinium salt family with electron-withdrawing substituents, 1-fluoro-3,5-dichloropyridinium triflate serves as a valuable probe for kinetic studies aimed at quantifying electrophilic fluorinating power [1]. Its inclusion in reactivity scales alongside Selectfluor™, NFSI, and Synfluor™ helps establish a rational framework for reagent selection [1].

Procurement with Defined Safety and Storage

In procurement scenarios where safety and handling specifications are critical, 1-fluoro-3,5-dichloropyridinium triflate requires adherence to specific protocols: storage at 0-6°C [1], use of personal protective equipment including chemical impermeable gloves [2], and handling under inert atmosphere due to moisture sensitivity [3]. Its classification as a corrosive solid (R34, UN 3261) mandates appropriate shipping and storage arrangements [2].

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